

BAY-1143572: A Technical Overview of Oncogene Transcription Regulation

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-1143572, also known as atuveciclib, is a potent and highly selective, orally bioavailable inhibitor of the positive transcription elongation factor b (P-TEFb), a complex composed of cyclin-dependent kinase 9 (CDK9) and a cyclin partner (predominantly Cyclin T1).[1][2][3][4][5] [6] By targeting CDK9, BAY-1143572 effectively modulates the transcription of key oncogenes, such as MYC, and other short-lived survival proteins that are critical for cancer cell proliferation and survival.[7][8][9] This technical guide provides an in-depth overview of the mechanism of action of BAY-1143572, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of P-TEFb/CDK9

BAY-1143572 exerts its anti-cancer effects by selectively inhibiting the kinase activity of CDK9 within the P-TEFb complex.[1][2][3][5] The P-TEFb complex plays a crucial role in the transition from transcriptional initiation to productive elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position, as well as negative elongation factors.[1][6] This phosphorylation event releases Pol II from promoter-proximal pausing, a key rate-limiting step in the transcription of many genes, including rapidly induced genes and those with short-lived mRNA transcripts like the oncogene MYC.[1][8]



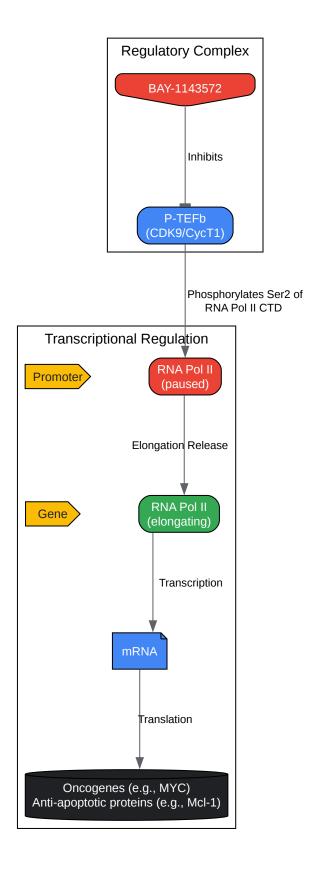




Inhibition of CDK9 by BAY-1143572 leads to a concentration-dependent decrease in the phosphorylation of the RNA Polymerase II CTD.[7] This, in turn, prevents the release of paused Pol II, leading to a downstream reduction in the mRNA and protein levels of critical oncogenes like MYC and anti-apoptotic proteins such as Mcl-1.[7][10][11] The depletion of these essential survival proteins ultimately induces apoptosis in cancer cells.[7][8][10]

Signaling Pathway Diagram





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Caption: Mechanism of BAY-1143572 action.



Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for BAY-1143572.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase Complex	IC50 (nM)	Selectivity vs. CDK9	Reference
CDK9/CycT1	13	-	[1][4][6][12]
CDK1/CycB	1,100	~85-fold	[13]
CDK2/CycE	1,000	~77-fold	[13]
CDK3/CycE	890	~68-fold	[13]
CDK5/p35	1,600	~123-fold	[13]
CDK6/CycD3	>10,000	>769-fold	[13]
CDK7/CycH/Mat1	>10,000	>769-fold	[13]
GSK3α	45	-	[1][12]
GSK3β	87	-	[1][12]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)	Reference
MOLM-13	Acute Myeloid Leukemia (AML)	310	[1][6]
HeLa	Cervical Cancer	920	[1][6]
AML Cell Lines (Median of 7)	Acute Myeloid Leukemia (AML)	385	[10][14]

Table 3: In Vivo Pharmacokinetics in Rats



Parameter	Value	Unit	Reference
Blood Clearance (CLb)	1.1	L/h/kg	[6][12]
Volume of Distribution (Vss)	1.0	L/kg	[12]
Oral Bioavailability	54	%	[12]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These represent standardized protocols and may be subject to minor modifications based on specific laboratory conditions.

Cell Viability (MTT) Assay

This protocol is used to assess the anti-proliferative effects of BAY-1143572 on cancer cell lines.

- Cell Seeding: Plate cancer cells (e.g., MOLM-13, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well in 100 μL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
- Compound Treatment: Prepare serial dilutions of BAY-1143572 in the appropriate vehicle (e.g., DMSO). Add the desired concentrations of the compound to the wells. Include vehicleonly controls.
- Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Add 100 μL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.



 Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for Phospho-STAT1 (S727) Inhibition

This protocol assesses the inhibition of a known downstream target of CDK8/9.

- Cell Treatment: Seed cells (e.g., HCT-116) and treat with varying concentrations of BAY-1143572 for a specified time (e.g., 6 hours). Stimulate with an appropriate agonist like IFN-y to induce STAT1 phosphorylation.[15]
- Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μg) on a 4-12% Bis-Tris polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT1 (S727) and total STAT1 overnight at 4°C. A loading control like β-actin should also be used.[16]
- Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
- Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[16]
- Analysis: Quantify band intensities using densitometry software and normalize the phospho-STAT1 signal to total STAT1 and the loading control.[16]



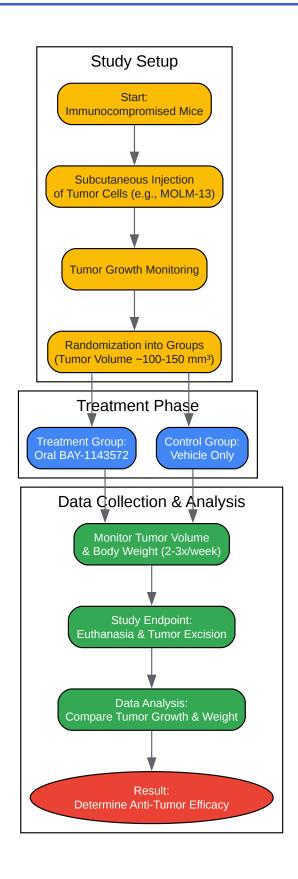
Mouse Xenograft Model for In Vivo Efficacy

This protocol evaluates the anti-tumor activity of BAY-1143572 in a living organism.

- Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ MOLM-13 cells) into the flank of immunocompromised mice (e.g., NOD/SCID).[16]
- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[16]
- Drug Administration: Prepare BAY-1143572 in a suitable vehicle (e.g., 0.5% CMC-Na in sterile water) for oral administration. Administer the drug once daily at specified doses (e.g., 6.25, 12.5 mg/kg). The control group receives the vehicle only.[6][16]
- Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2. Monitor the body weight of the mice to assess toxicity.[16]
- Study Endpoint: At the end of the study, or when tumors reach a predetermined size, euthanize the mice. Excise the tumors and record their final weight.[16]
- Data Analysis: Compare tumor growth rates and final tumor weights between the treatment and control groups to determine efficacy.

Mandatory Visualizations Experimental Workflow: In Vivo Xenograft Study





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Caption: Workflow for a mouse xenograft study.



Logical Relationship: From Target to Cellular Effect



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Caption: Logical flow from drug to cellular outcome.

Conclusion

BAY-1143572 is a first-in-class, potent, and highly selective inhibitor of P-TEFb/CDK9 that has demonstrated significant preclinical anti-tumor activity, particularly in hematological malignancies like AML.[1][2][10][11] Its mechanism of action, centered on the inhibition of oncogene transcription, provides a strong rationale for its clinical development in cancers dependent on key oncogenes like MYC.[7][9] The data presented in this guide underscore the therapeutic potential of targeting transcriptional addiction in cancer. Further clinical investigation is warranted to fully elucidate the safety and efficacy of BAY-1143572 in patients with advanced cancers.[7][17]

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